molecular formula C10H15NS B097319 3-Picoline, 6-(tert-butylthio)- CAS No. 18794-46-2

3-Picoline, 6-(tert-butylthio)-

Cat. No. B097319
CAS RN: 18794-46-2
M. Wt: 181.3 g/mol
InChI Key: OUDGLQWZPAJMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Picoline, 6-(tert-butylthio)- is a chemical compound that belongs to the family of pyridines. It is widely used in scientific research due to its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of 3-Picoline, 6-(tert-butylthio)- is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the tert-butylthio group. This group enhances the reactivity of the molecule and allows it to react with a wide range of electrophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Picoline, 6-(tert-butylthio)- are not well studied. However, it has been shown to have low toxicity and is relatively stable under normal laboratory conditions. It is also non-carcinogenic and non-mutagenic, making it a safe compound to work with in the laboratory.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Picoline, 6-(tert-butylthio)- is its versatility in organic synthesis. It can be used as a building block for the synthesis of other compounds, and it has shown potential as a fluorescent probe for the detection of reactive oxygen species in cells. However, one limitation of this compound is its high cost, which may limit its use in some research applications.

Future Directions

There are several future directions for research on 3-Picoline, 6-(tert-butylthio)-. One area of interest is the development of new synthetic methods for the production of this compound. Another area of interest is the exploration of its potential as a fluorescent probe for the detection of other reactive species in cells. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis method of 3-Picoline, 6-(tert-butylthio)- involves the reaction of 3-Picoline with tert-Butyl mercaptan in the presence of a catalyst such as trifluoroacetic acid. The reaction takes place at room temperature and yields a high purity product. This method has been optimized to produce 3-Picoline, 6-(tert-butylthio)- in large quantities and with high efficiency.

Scientific Research Applications

3-Picoline, 6-(tert-butylthio)- has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other compounds due to its unique chemical properties. It is also used as a reagent in organic synthesis, specifically in the formation of carbon-carbon and carbon-heteroatom bonds. Additionally, 3-Picoline, 6-(tert-butylthio)- has shown potential as a fluorescent probe for the detection of reactive oxygen species in cells.

properties

CAS RN

18794-46-2

Molecular Formula

C10H15NS

Molecular Weight

181.3 g/mol

IUPAC Name

2-tert-butylsulfanyl-5-methylpyridine

InChI

InChI=1S/C10H15NS/c1-8-5-6-9(11-7-8)12-10(2,3)4/h5-7H,1-4H3

InChI Key

OUDGLQWZPAJMRA-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)SC(C)(C)C

Canonical SMILES

CC1=CN=C(C=C1)SC(C)(C)C

Origin of Product

United States

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